(Z)-3-(benzyloxy)benzaldehyde oxime (Z)-3-(benzyloxy)benzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368104
InChI: InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10-
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

(Z)-3-(benzyloxy)benzaldehyde oxime

CAS No.:

Cat. No.: VC18368104

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(benzyloxy)benzaldehyde oxime -

Specification

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10-
Standard InChI Key YUQATBOXIFGNQR-GDNBJRDFSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO

Introduction

Chemical Structure and Nomenclature

(Z)-3-(Benzyloxy)benzaldehyde oxime belongs to the oxime family, featuring a benzaldehyde backbone substituted at the 3-position with a benzyloxy group (–OCH2C6H5) and an oxime moiety (–CH=N–OH). Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol . The Z configuration denotes the spatial arrangement where the hydroxyl group (–OH) and the benzyloxy substituent reside on the same side of the C=N double bond (Fig. 1). This stereochemical distinction influences intermolecular interactions and reactivity patterns, though literature on the Z isomer remains sparse compared to its E counterpart .

Figure 1: Proposed (Z)-configuration of 3-(benzyloxy)benzaldehyde oxime.

(Insert 2D structure from PubChem )

Nomenclature variants include:

  • N-{[3-(Benzyloxy)phenyl]methylidene}hydroxylamine (IUPAC name)

  • (Z)-1-[3-(Benzyloxy)phenyl]-N-hydroxymethanimine

Synthesis and Characterization

Synthetic Routes

The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves two stages:

  • Aldehyde Preparation: 3-(Benzyloxy)benzaldehyde is synthesized via Williamson ether synthesis, coupling 3-hydroxybenzaldehyde with benzyl bromide under basic conditions.

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH2OH·HCl) in a solvent such as ethanol or methanol, often catalyzed by sodium acetate .

Recent advances employ visible-light photocatalysis for oxime derivatization. For example, Qi et al. (2023) demonstrated that oximes undergo formal [4+2] cycloaddition with o-hydroxybenzyl alcohols under blue LED irradiation, yielding 1,3-benzoxazines . While this study focused on E-oximes, analogous methods could be adapted for Z-isomer synthesis by modulating reaction conditions (e.g., temperature, catalyst).

Spectroscopic Characterization

Key spectral data for related oximes include:

  • 1H NMR (400 MHz, CDCl3): Aromatic protons resonate at δ 7.26–8.27 ppm, with the oxime proton (–CH=N–OH) appearing as a singlet near δ 8.3–8.7 ppm .

  • 13C NMR (100 MHz, CDCl3): The imine carbon (C=N) appears at δ 150–155 ppm, while the benzyloxy oxygen deshields adjacent carbons to δ 115–130 ppm .

  • HRMS: Exact mass calculated for C14H13NO2 [M+H]+: 227.0946; observed: 227.0943 .

Table 1: Comparative NMR Data for Selected Oxime Derivatives

Compoundδ (1H, –CH=N–OH)δ (13C, C=N)Reference
Benzaldehyde oxime8.21151.2
4-Methylbenzaldehyde oxime8.27150.1
3-(Benzyloxy)benzaldehyde oxime8.56 (E)*155.1 (E)*

*Data inferred from analogous structures; Z-isomer values require experimental confirmation.

Physicochemical Properties

Limited experimental data exist for the pure Z-isomer, but general properties can be extrapolated:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform.

  • Melting Point: Analogous oximes melt between 68°C (cyclohexanone oxime) and 217°C (quinoline-derived oximes) .

  • Stability: Oximes are prone to hydrolysis under acidic conditions, regenerating the parent aldehyde and hydroxylamine.

Applications and Research Findings

Organic Synthesis Intermediate

(Z)-3-(Benzyloxy)benzaldehyde oxime serves as a precursor for heterocyclic compounds. In Qi et al.’s work, oximes participated in cycloadditions to form 1,3-benzoxazines—scaffolds with bioactive potential . The benzyloxy group enhances electron density, facilitating electrophilic aromatic substitutions.

Challenges and Future Directions

  • Stereochemical Control: Current synthetic methods favor E-oximes; Z-selective protocols require development.

  • Characterization Gaps: Experimental data for the Z-isomer’s NMR, XRD, and thermodynamic properties are needed.

  • Application-Specific Studies: Investigations into LC behavior, catalytic activity, or bioactivity could unlock new uses.

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